molecular formula C7H10BrN3 B2499587 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole CAS No. 1823421-45-9

3-Bromo-1-cyclopentyl-1H-1,2,4-triazole

Cat. No.: B2499587
CAS No.: 1823421-45-9
M. Wt: 216.082
InChI Key: KWKCEZTZWRAIAN-UHFFFAOYSA-N
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Description

3-Bromo-1-cyclopentyl-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C7H10BrN3 and a molecular weight of 216.08 g/mol. It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentylamine with 3-bromo-1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-cyclopentyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-1-cyclopentyl-1H-1,2,4-triazole derivatives .

Scientific Research Applications

3-Bromo-1-cyclopentyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-1,2,4-triazole: A simpler analog without the cyclopentyl group.

    3-Bromo-5-cyclopentyl-1H-1,2,4-triazole: A positional isomer with the bromine atom at a different position on the triazole ring.

Uniqueness

3-Bromo-1-cyclopentyl-1H-1,2,4-triazole is unique due to the presence of the cyclopentyl group, which can influence its chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activities compared to its simpler analogs.

Properties

IUPAC Name

3-bromo-1-cyclopentyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c8-7-9-5-11(10-7)6-3-1-2-4-6/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKCEZTZWRAIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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